BenchChemオンラインストアへようこそ!

KWKLFKKAVLKVLTT

Antimicrobial peptide Cecropin-melittin hybrid MIC comparison

KWKLFKKAVLKVLTT is the definitive CA(1-7)M(4-11) Cecropin-Melittin hybrid peptide (1803.31 Da). Its ultra-low hemolytic profile (LC>500 µM) vs. the single-residue-shifted CA(1-7)M(5-12) (LC=0.8 µM) makes it the essential low-cytotoxicity partner for SAR studies. With a calculated therapeutic index >714 and reliable MIC benchmarks (E. coli 0.6 µM, P. aeruginosa 4 µM), this 15-mer is the optimal positive control for MDR-pathogen screening campaigns and a cost-efficient scaffold for peptide-engineering projects.

Molecular Formula
Molecular Weight
Cat. No. B1577674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWKLFKKAVLKVLTT
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWKLFKKAVLKVLTT: A 15-Residue Cecropin A-Melittin Hybrid Peptide for Antimicrobial Research


The compound KWKLFKKAVLKVLTT is a synthetic, 15-amino-acid hybrid peptide, formally designated as Cecropin A (1-7)-Melittin (4-11) hybrid peptide (CAM) [1]. It is a linear, cationic (+5 net charge) peptide derived from fusing specific segments of the naturally occurring antimicrobial peptides (AMPs) Cecropin A and Melittin [2]. As a member of the cecropin-melittin hybrid family, its primary documented bioactivity is broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria [3]. This peptide has been experimentally validated and its sequence and activity are documented in multiple authoritative antimicrobial peptide databases, serving as a foundational compound for structure-activity relationship studies and the development of novel anti-infective agents [4].

Why KWKLFKKAVLKVLTT Cannot Be Interchanged with Other Cecropin-Melittin Analogs


Generic substitution is not applicable to research peptides like KWKLFKKAVLKVLTT due to extreme sequence-dependent activity and toxicity profiles. Even single-residue shifts within the 15-amino-acid cecropin-melittin hybrid family lead to profound differences in antibacterial spectrum, potency (MIC values), and critically, eukaryotic cell toxicity (hemolytic activity) [1]. As a specific sequence among many closely related analogs (e.g., CA(1-7)M(2-9), CA(1-7)M(5-12)), KWKLFKKAVLKVLTT possesses a unique combination of cecropin's N-terminus and an internal melittin segment [2]. This precise sequence dictates its three-dimensional amphipathic structure, which in turn governs its interaction with and disruption of bacterial membranes versus host cell membranes. Selecting a different, seemingly similar analog without verifying its specific quantitative performance data in the relevant assay system introduces significant risk of experimental failure, particularly in studies aimed at balancing antimicrobial efficacy with low cytotoxicity [3].

Quantitative Evidence for Selecting KWKLFKKAVLKVLTT Over Its Closest Analogs


Superior Gram-Positive Potency of KWKLFKKAVLKVLTT Compared to the CA(1-7)M(5-12) Analog

KWKLFKKAVLKVLTT (CAM) demonstrates significantly higher potency against key Gram-positive pathogens than its close analog, CA(1-7)M(5-12). The MIC for Staphylococcus aureus Cowan 1 is 4-fold lower for CAM, and for Streptococcus pyogenes, it is 1.75-fold lower [1][2]. This indicates that shifting the melittin segment by a single amino acid (from 4-11 to 5-12) critically alters the peptide's interaction with Gram-positive bacterial membranes.

Antimicrobial peptide Cecropin-melittin hybrid MIC comparison Gram-positive bacteria Structure-activity relationship

Lower Hemolytic Activity and Superior Therapeutic Index of KWKLFKKAVLKVLTT vs. CA(1-7)M(5-12)

KWKLFKKAVLKVLTT (CAM) exhibits a substantially better safety profile than its close analog CA(1-7)M(5-12). The hemolytic activity on sheep red blood cells is over 625-fold lower for CAM (LC > 500 µM) compared to CA(1-7)M(5-12) (LC = 0.8 µM) [1][2]. When combined with its antibacterial activity against S. pyogenes, CAM's therapeutic index (TI) is calculated to be > 714, which is 357 times greater than the TI of 2 for CA(1-7)M(5-12) [1][2].

Antimicrobial peptide Selectivity index Hemolytic activity Cecropin-melittin hybrid Therapeutic index

Retained Potency with Significant Size Reduction: Class-Level Comparison to Cecropin A

KWKLFKKAVLKVLTT represents a 15-residue member of the shortest cecropin-based peptide antibiotics ever described. It retains a broad spectrum of antibacterial activity and potency similar to or better than the full-length 37-residue Cecropin A, while achieving a 60% reduction in molecular size [1][2]. For example, against E. coli D21, CAM has an MIC of 0.5-0.6 µM [3][4], which is comparable to the reported MIC range of 0.2-0.7 µM for Cecropin A [5].

Antimicrobial peptide Peptide engineering Cecropin A Melittin Size reduction

Broad-Spectrum Antibacterial Activity Across Clinically Relevant Pathogens

KWKLFKKAVLKVLTT (CAM) exhibits potent, broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. The MIC values range from 0.5 µM against Bacillus megaterium Bm11 to 8 µM against Staphylococcus aureus Cowan 1, with activity against the clinically relevant ESKAPE pathogens Escherichia coli (MIC 0.6 µM) and Pseudomonas aeruginosa (MIC 4 µM) [1][2]. This profile establishes it as a versatile tool compound with a well-defined activity spectrum, suitable for studies across multiple bacterial species.

Antimicrobial peptide Broad-spectrum activity MIC ESKAPE pathogens Cecropin-melittin hybrid

High-Value Application Scenarios for KWKLFKKAVLKVLTT Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Minimizing Peptide Toxicity

The stark contrast in hemolytic activity between KWKLFKKAVLKVLTT (LC > 500 µM) and its single-residue-shifted analog CA(1-7)M(5-12) (LC = 0.8 µM) makes this peptide pair an ideal model system for SAR studies [1]. Researchers can use these two 15-mer peptides to precisely map the sequence determinants of eukaryotic membrane toxicity in cecropin-melittin hybrids. Procurement of both peptides allows for direct, controlled experimentation to understand how the subtle shift of the melittin segment influences the amphipathic structure, membrane interaction, and resulting hemolytic potential, guiding the design of safer next-generation AMPs [2].

In Vivo Proof-of-Concept Studies for Antibacterial Efficacy

For investigators planning in vivo antibacterial efficacy studies in murine or other animal models, KWKLFKKAVLKVLTT is the superior choice over its analog CA(1-7)M(5-12). The compound's exceptionally high calculated therapeutic index (TI > 714 vs. TI = 2 for the analog) predicts a wide safety margin between the effective antibacterial dose and the onset of hemolytic toxicity [1]. This property is crucial for achieving meaningful efficacy results in animal models without the confounding factor of acute, peptide-induced toxicity, thereby increasing the probability of a successful in vivo experiment [2].

Development of Assays for Targeting Multidrug-Resistant (MDR) Pathogens

The potent activity of cecropin-melittin hybrid peptides against multidrug-resistant pathogens, including colistin-resistant Acinetobacter baumannii, is well-documented [1]. As a foundational member of this class, KWKLFKKAVLKVLTT can serve as a robust positive control or starting scaffold in assays designed to discover new agents against the ESKAPE pathogens [2]. Its well-defined activity against E. coli (MIC 0.6 µM) and P. aeruginosa (MIC 4 µM) provides a reliable benchmark for comparing the potency of novel compounds or for validating assay performance in MDR-focused screening campaigns [3].

Peptide Engineering and Formulation Development

The significant 60% size reduction of KWKLFKKAVLKVLTT compared to full-length Cecropin A, while retaining potent antibacterial activity, makes it an attractive candidate for formulation and peptide engineering projects [1]. Its smaller size (1803.31 Da) and simple linear sequence can lead to higher synthetic yields and lower cost of goods at scale compared to larger AMPs [2]. This property is valuable for researchers developing novel peptide formulations (e.g., nanoparticles, hydrogels) or exploring chemical modifications (e.g., PEGylation, lipidation) to improve pharmacokinetics, as it provides a simpler and more economical starting material with a proven efficacy profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for KWKLFKKAVLKVLTT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.